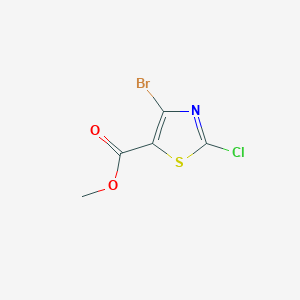![molecular formula C13H18BrNO3S B3196727 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol CAS No. 1000927-51-4](/img/structure/B3196727.png)
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol
Übersicht
Beschreibung
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol is a chemical compound with the molecular formula C13H18BrNO3S and a molecular weight of 348.26 g/mol . This compound is characterized by the presence of a piperidin-4-ol moiety linked to a 4-bromobenzenesulfonyl group through an ethyl chain. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzenesulfonyl chloride and piperidin-4-ol.
Reaction Conditions: The 4-bromobenzenesulfonyl chloride is reacted with piperidin-4-ol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom in the 4-bromobenzenesulfonyl group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can also undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol can be compared with other similar compounds, such as:
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol: This compound has a similar structure but with the hydroxyl group at the 3-position of the piperidine ring instead of the 4-position.
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-2-ol: Another similar compound with the hydroxyl group at the 2-position of the piperidine ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-[2-(4-bromophenyl)sulfonylethyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c14-11-1-3-13(4-2-11)19(17,18)10-9-15-7-5-12(16)6-8-15/h1-4,12,16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSFWYZYIYSMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B3196701.png)

![1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-[2-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B3196711.png)

![1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea](/img/structure/B3196730.png)
![N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxy-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide](/img/structure/B3196733.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine](/img/structure/B3196738.png)
